molecular formula C21H20Cl2O3 B589486 Permethrin-d5 (cis/trans mixture) CAS No. 1794760-19-2

Permethrin-d5 (cis/trans mixture)

Cat. No. B589486
CAS RN: 1794760-19-2
M. Wt: 396.319
InChI Key: RLLPVAHGXHCWKJ-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Permethrin-d5 (cis/trans mixture) is an isotope-labeled analog of the pyrethroid insecticide permethrin . It is used as a reference material in food and beverage testing . The five phenoxy protons in permethrin are replaced by deuterium in Permethrin-d5 .


Chemical Reactions Analysis

Permethrin-d5 (cis/trans mixture) is likely to undergo similar chemical reactions as permethrin. Permethrin undergoes oxidation at various positions and ester cleavage, among other reactions .


Physical And Chemical Properties Analysis

Permethrin-d5 (cis/trans mixture) has a molecular formula of C21 2H5 H15 Cl2 O3 and a molecular weight of 396.32 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Agricultural Research

Permethrin-d5 is utilized in agricultural research to study the efficacy of permethrin as an insecticide on crops. Researchers can trace the movement and degradation of permethrin in agricultural settings, which helps in understanding its long-term effects on the environment and developing safer application strategies .

Environmental Impact Studies

Environmental scientists use Permethrin-d5 to evaluate the impact of permethrin on non-target organisms and ecosystems. By tracking the labeled compound, they can assess the potential risks and long-term consequences of permethrin use in various habitats, such as urban streams and agricultural lands .

Public Health Applications

In public health, Permethrin-d5 aids in the study of permethrin’s role in mosquito control programs. It helps in determining the optimal concentrations needed to control pests while minimizing harm to humans and non-target species .

Pharmaceutical Research

Permethrin-d5 is used in pharmaceutical research to develop and validate analytical methods for identifying and quantifying permethrin in topical veterinary products and other pharmaceutical formulations .

Toxicology and Safety Assessment

Toxicologists employ Permethrin-d5 to investigate the safety profile of permethrin. It is used in studies to determine the toxicity levels of permethrin and its metabolites in various organisms, contributing to the establishment of safe exposure limits .

Wood Preservation Studies

In the field of wood preservation, Permethrin-d5 helps in studying the effectiveness of permethrin as a wood preservative insecticide. Researchers can track how permethrin protects wood from insect damage over time and under different environmental conditions .

Textile Industry Research

Permethrin-d5 is instrumental in the textile industry for researching the development of insect-repellent clothing. It allows for the assessment of how permethrin-treated fabrics retain their protective properties after repeated washing and use .

Veterinary Medicine Development

In veterinary medicine, Permethrin-d5 is used to study the distribution and efficacy of permethrin-based treatments for pets, particularly for flea and tick control. It helps in optimizing formulations to ensure effectiveness while reducing the risk of adverse effects .

Mechanism of Action

Target of Action

Permethrin-d5, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons, making it a key target for neuroactive drugs and toxins.

Mode of Action

Permethrin-d5 acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization, resulting in the paralysis of pests .

Biochemical Pathways

The primary biochemical pathway affected by permethrin-d5 is the sodium ion transport across neuronal membranes. By disrupting this pathway, permethrin-d5 interferes with the normal propagation of action potentials in the nervous system of pests, leading to their paralysis .

Pharmacokinetics

The pharmacokinetics of permethrin-d5 is influenced by factors such as the stage of maturity and sex . Studies in rats have shown that the concentrations of permethrin-d5 in plasma, brain, and other tissues were inversely proportional to the animals’ age . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults . Little difference was observed in the toxicokinetics of permethrin-d5 between adult male and female rats, other than higher initial plasma and liver levels in females .

Result of Action

The primary result of permethrin-d5 action is the paralysis of pests, including lice, ticks, fleas, mites, and other arthropods . This is achieved through the disruption of sodium ion transport in neuronal membranes, leading to delayed repolarization and subsequent paralysis .

Action Environment

Permethrin-d5 is more stable to light and at least as active as the natural pyrethrins . It is also light-sensitive , suggesting that exposure to light could potentially influence its action, efficacy, and stability

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Permethrin-d5 (cis/trans mixture) involves the introduction of deuterium at the 5-position of the pyrethroid moiety of Permethrin. This can be achieved using a deuterated reagent in the final step of the synthesis pathway.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium borohydride", "Sodium hydroxide", "Deuterium oxide", "Acetic acid", "Methanol", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde with 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form Permethrin", "Step 2: Reduction of Permethrin using sodium borohydride in methanol to form Permethrin alcohol", "Step 3: Deuteration of Permethrin alcohol using deuterium oxide and acetic acid as the solvent to form Permethrin-d5 alcohol", "Step 4: Esterification of Permethrin-d5 alcohol with ethyl acetate in the presence of sulfuric acid to form Permethrin-d5 ester", "Step 5: Purification of Permethrin-d5 ester using hexane as the solvent to obtain Permethrin-d5 (cis/trans mixture)" ] }

CAS RN

1794760-19-2

Product Name

Permethrin-d5 (cis/trans mixture)

Molecular Formula

C21H20Cl2O3

Molecular Weight

396.319

IUPAC Name

[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D

InChI Key

RLLPVAHGXHCWKJ-YQYLVRRTSA-N

SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

synonyms

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (3-Phenoxyphenyl-d5)methyl Ester;  m-Methoxybenzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxylate;  m-(Phenoxy-d5)benzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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